Oscillapeptin G is a bioactive compound isolated from the cyanobacterium Oscillatoria agardhii. It is classified as a non-ribosomal peptide, specifically a cyclic peptide, and is known for its inhibitory effects on tyrosinase, an enzyme involved in melanin production. This compound is part of a larger family of oligopeptides produced by various cyanobacteria, which have garnered interest due to their diverse biological activities and potential applications in pharmaceuticals and biotechnology .
Oscillapeptin G is derived from Oscillatoria agardhii, a freshwater cyanobacterium recognized for its toxic properties. The classification of Oscillapeptin G falls under non-ribosomal peptides, which are synthesized by non-ribosomal peptide synthetases (NRPS). These enzymes facilitate the assembly of amino acids into complex structures without the involvement of ribosomes, allowing for greater structural diversity compared to ribosomal peptides .
The synthesis of Oscillapeptin G involves non-ribosomal peptide synthetase pathways. The biosynthetic gene clusters responsible for producing Oscillapeptin G have been identified through genomic analyses of Planktothrix rubescens, a related cyanobacterium. Techniques such as massive parallel pyrosequencing and liquid chromatography coupled with mass spectrometry (LC-MS/MS) have been employed to elucidate the genetic basis for the production of this compound .
The gene cluster associated with Oscillapeptin G synthesis includes several modules that encode specific domains responsible for the activation and incorporation of amino acids into the peptide structure. This modular architecture allows for the customization of peptide sequences, contributing to the diversity of bioactive compounds produced by cyanobacteria .
The molecular structure of Oscillapeptin G has been determined through chemical degradation and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The compound features a cyclic structure that contributes to its stability and bioactivity. The precise molecular formula and weight have been characterized, although specific structural diagrams are typically detailed in specialized chemical literature .
As a tyrosinase inhibitor, Oscillapeptin G interacts with the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition can be quantified through various assays that measure enzyme activity in the presence of Oscillapeptin G compared to controls. The compound's mechanism involves competitive inhibition, where it competes with tyrosine for binding to tyrosinase, thus reducing melanin synthesis .
The mechanism by which Oscillapeptin G exerts its effects involves binding to the active site of tyrosinase. This binding prevents substrate access, effectively reducing enzymatic activity. Studies have shown that Oscillapeptin G can significantly lower melanin production in vitro, indicating its potential utility in cosmetic applications aimed at skin lightening or treating hyperpigmentation disorders .
Oscillapeptin G exhibits several notable physical and chemical properties:
Further analysis may include spectroscopic data such as ultraviolet-visible (UV-Vis) absorption spectra or infrared (IR) spectroscopy results that provide insights into functional groups present within the molecule .
The primary applications of Oscillapeptin G lie in pharmacology and cosmetic science:
Cyanobacteria have emerged as prolific producers of structurally diverse and biologically active secondary metabolites, with over 18,000 compounds identified to date. Among these, approximately 40% exhibit significant bioactivities, including antimicrobial, anticancer, and enzyme-inhibitory properties [5]. The order Oscillatoriales, encompassing genera like Oscillatoria, Lyngbya, and Planktothrix, is particularly notable for its production of bioactive peptides. These organisms contribute 197 metabolites with documented bioactivities ranging from antialgal and antibacterial to antitumor effects [5]. The discovery of oscillapeptin G in 1996 represented a milestone as the first characterized tyrosinase inhibitor from the Oscillatoria genus, expanding the known chemical space of cyanobacterial metabolites with pharmaceutical potential [2] [10].
Oscillapeptin G was isolated from a freshwater toxic strain of Oscillatoria agardhii (NIES-610) collected from natural aquatic environments [10]. Initial extraction employed biomass lyophilization followed by sequential solvent partitioning using methanol or ethanol-water mixtures, capitalizing on the compound's moderate polarity [5]. Bioassay-guided fractionation, using tyrosinase inhibition as the primary screening method, enabled tracking of the active principle through purification steps. Final purification was achieved via reversed-phase medium-pressure liquid chromatography (RP-MPLC) and preparative high-performance liquid chromatography (HPLC), yielding a pure compound suitable for structural characterization [2] [10]. This isolation protocol demonstrated the compound's stability under acidic conditions and its solubility in polar organic solvents, crucial for subsequent analytical procedures.
The planar structure of oscillapeptin G was determined through an integrated approach combining high-resolution mass spectrometry, chemical degradation studies, and comprehensive two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy [2] [10]. Fast Atom Bombardment Mass Spectrometry (FAB-MS) established a molecular ion peak at m/z 1112.2 [M+H]⁺, consistent with the molecular formula C₅₃H₇₇N₉O₁₇ . Chemical degradation under acidic conditions (6N HCl, 110°C, 24h) liberated constituent amino acids, which were identified via advanced Marfey's analysis and comparison with authentic standards.
Critical 2D NMR experiments, including COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), enabled full sequence determination and connectivity mapping. These analyses revealed oscillapeptin G as a heptacyclic depsipeptide featuring unusual structural elements, including a 3-amino-6-hydroxy-2-piperidone (Ahp) moiety and ester linkage between the β-hydroxyl group of threonine and the C-terminal carboxylic acid [10]. The presence of multiple N-methylated amino acids was confirmed through characteristic singlet resonances in the ¹H-NMR spectrum and HMBC correlations.
Oscillapeptin G possesses the molecular formula C₅₃H₇₇N₉O₁₇ with a molecular weight of 1112.24 g/mol . Stereochemical analysis of acid hydrolysates using chiral-phase HPLC and Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) established the absolute configuration of constituent amino acids as predominantly L-configured residues, with specific D-amino acids at critical positions within the macrocyclic scaffold [10]. The compound's isoelectric point was predicted to be approximately 4.2 based on ionizable groups (carboxyl and amino functionalities), influencing its chromatographic behavior in reversed-phase systems. Key structural features include:
Table 1: Key Structural Features of Oscillapeptin G
Structural Element | Chemical Characteristics | Biological Significance |
---|---|---|
Core Scaffold | Heptacyclic depsipeptide | Structural rigidity and protease resistance |
Ahp Residue | 3-amino-6-hydroxy-2-piperidone | Key recognition motif for enzyme targets |
Ester Bond | Thr β-OH to C-terminal carboxyl | Macrocycle formation and conformational constraint |
Aryl Moieties | 4-Hydroxyphenyllactic acid & O-Me-Tyr | Tyrosinase substrate mimicry |
Modified Residues | N-Me-Phe, erythro-β-OH-Asp | Enhanced membrane permeability and target specificity |
Oscillapeptins represent a structurally conserved yet functionally diverse family of cyanobacterial cyclic peptides. Oscillapeptin G exhibits significant structural homology with oscillapeptin J (isolated from Planktothrix rubescens), particularly in their shared heptacyclic framework and Ahp residue [5]. However, critical differences in amino acid substitutions and tailoring modifications underpin their divergent bioactivities:
Table 2: Comparative Structural and Functional Features of Oscillapeptins
Parameter | Oscillapeptin G | Oscillapeptin J |
---|---|---|
Molecular Formula | C₅₃H₇₇N₉O₁₇ | C₅₄H₇₉N₉O₁₉S |
Molecular Weight | 1112.24 g/mol | 1157.34 g/mol |
Source Organism | Oscillatoria agardhii | Planktothrix rubescens |
Key Residues | N-Me-Phe, Hpla, glycerate | Ile/Leu, Hpla, sulfate ester |
Bioactivity | Tyrosinase inhibition | Grazer toxicity |
Unique Feature | Phenolic hydroxyl groups | Anionic sulfate moiety |
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